Ginsenoside Ra2
説明
Ginsenoside Ra2 is a component from Panax ginseng . It is a triterpene saponin and is one of the active components of ginseng, involved in modulating multiple physiological activities . The molecular formula of Ginsenoside Ra2 is C58H98O26 . Its average mass is 1211.383 Da and its monoisotopic mass is 1210.634644 Da .
Synthesis Analysis
The biosynthesis of ginsenosides like Ra2 involves key enzymes, especially glycosyltransferases (GTs) . The production of rare ginsenosides, including Ra2, has been made possible using synthetic biology techniques . A study has established a rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Ra2, in white and red Panax ginseng using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .
Molecular Structure Analysis
Ginsenoside Ra2 contains a total of 190 bonds, including 92 non-H bonds, 1 multiple bond, 18 rotatable bonds, 1 double bond, 2 five-membered rings, 7 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 16 hydroxyl groups .
Chemical Reactions Analysis
Ginsenosides, including Ra2, are known to show different medical activity and metabolic pathways . The transformation of ginsenosides into bioactive compounds has been observed .
Physical And Chemical Properties Analysis
Ginsenoside Ra2 is a triterpene saponin with the molecular formula C58H98O26 . Its molecular weight is 1211.38 . It should be stored at 4°C and protected from light .
科学的研究の応用
Biosynthesis and Metabolic Engineering
- Field : Applied Microbiology and Biotechnology
- Application : Ginsenosides are the deglycosylated secondary metabolic derivatives of major ginsenosides, and they are more readily absorbed into the bloodstream and function as active substances . The traditional preparation methods hindered the potential application of these effective components .
- Methods : The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides using synthetic biology techniques effective for their large-scale production .
- Results : The key enzymes involved in the biosynthetic pathways of rare ginsenosides are summarized . The recent progress in metabolic engineering of rare ginsenosides is presented . The discovery of glycosyltransferases is essential for the microbial production of rare ginsenosides in the future .
Effects on Nervous System
- Field : Neurology
- Application : Ginsenosides Rg2 and Rh1 have strong pharmacological activities in the nervous system, with protective effects on nerve cells, improved resistance to neuronal injury, modulation of neural activity, resistance to cerebral ischemia/reperfusion injury, improvement of brain damage after eclampsia hemorrhage, improvement of memory and cognitive deficits, treatment of AD and vascular dementia, alleviation of anxiety, pain, and inhibition of ionic-like behavior .
- Methods : The use of traditional therapeutic agents such as dopamine-promoting drugs, anticholinergic drugs, cholinesterase inhibitors, and NMDA receptor antagonists is often accompanied by a series of side effects such as drug resistance, cardiac arrhythmia, liver function abnormalities, and blurred vision . Therefore, there is an urgent need to find a therapeutic drug with a high safety profile and few side effects .
- Results : Herbal medicines are rich in active ingredients that are natural macromolecules . Ginsenoside is the main active ingredient of ginseng, which has a variety of pharmacological effects and is considered to have potential value in the treatment of human diseases .
Immunomodulation and Anti-Cancer
- Field : Immunology and Oncology
- Application : Ginsenosides are known to stimulate immune function and are effective therapeutic adjuvants for anti-cancer .
- Methods : The use of ginsenosides as adjuvants in cancer treatment involves stimulating the immune system to enhance the body’s natural defense against cancer .
- Results : Ginsenosides have shown promising results in preclinical and clinical studies, demonstrating their potential as effective therapeutic adjuvants for anti-cancer .
Bone Remodeling
- Field : Orthopedics
- Application : Many ginsenosides can promote bone formation and inhibit bone resorption .
- Methods : Ginsenosides are used in the treatment of osteoporosis, promoting fracture healing, and are strong candidates for cytokines in tissue-engineered bone .
- Results : Ginsenosides have shown potential as new drugs for the treatment of osteoporosis and promoting fracture healing .
Anti-Diabetes and Anti-Inflammation
- Field : Endocrinology and Immunology
- Application : Ginsenosides are known to be effective therapeutic adjuvants for anti-diabetes and anti-inflammation .
- Methods : The use of ginsenosides in the treatment of diabetes and inflammation involves stimulating the immune system to enhance the body’s natural defense against these conditions .
- Results : Ginsenosides have shown promising results in preclinical and clinical studies, demonstrating their potential as effective therapeutic adjuvants for anti-diabetes and anti-inflammation .
Liver Detoxification
- Field : Hepatology
- Application : Ginsenosides are known to be effective therapeutic adjuvants for liver detoxification .
- Methods : The use of ginsenosides in liver detoxification involves stimulating the immune system to enhance the body’s natural defense against toxins .
- Results : Ginsenosides have shown promising results in preclinical and clinical studies, demonstrating their potential as effective therapeutic adjuvants for liver detoxification .
将来の方向性
The continuous elucidation of ginsenoside biosynthesis pathways has rendered the production of rare ginsenosides, including Ra2, using synthetic biology techniques effective for their large-scale production . In the future, the discovery of more GTs and improving their catalytic efficiencies are essential for the metabolic engineering of rare ginsenosides . This will contribute to the characterization of the biosynthesis and metabolic engineering of rare ginsenosides .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIBJSWHIZNCA-BGPUAMRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317134 | |
Record name | Ginsenoside Ra2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1211.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ginsenoside Ra2 | |
CAS RN |
83459-42-1 | |
Record name | Ginsenoside Ra2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Ra2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。